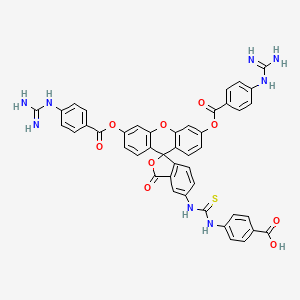![molecular formula C23H29N3O2S B1255330 2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol](/img/structure/B1255330.png)
2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- A study explored the synthesis of novel quinoline derivatives, demonstrating the usefulness of certain quinolinones as synthons for otherwise difficult-to-obtain derivatives. This indicates potential applications in developing novel compounds using quinoline structures (Kim, 1981).
Pharmaceutical Research
- Research on novel piperazinylalkylquinolines with affinities for specific receptors, coupled with potent reuptake inhibitory activity, suggests applications in developing treatments for conditions like depression and anxiety (Serafinowska et al., 2008).
- A study focused on the synthesis of antiulcer agents from substituted quinolines, indicating their potential use in creating medications for treating ulcers (Hino et al., 1989).
Antimicrobial and Antiviral Applications
- Research into quinolone derivatives has explored their potential as antimicrobial and antiviral agents, which could be relevant for developing new treatments for infectious diseases (Pandey et al., 2004).
Chemical Process Development
- A study on the kinetic study of the synthesis of hydroxyquinoline in supercritical ethanol presents applications in optimizing pharmaceutical manufacturing processes (Takebayashi et al., 2016).
Analytical Chemistry
- The enantioseparation of quinolones using polysaccharide-based stationary phases, as studied in one research, indicates applications in the analytical separation of complex compounds (Natalini et al., 2011).
Eigenschaften
Produktname |
2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol |
|---|---|
Molekularformel |
C23H29N3O2S |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
2-[4-[(6-ethoxyquinolin-2-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C23H29N3O2S/c1-2-28-22-5-6-23-19(13-22)3-4-20(24-23)15-25-9-10-26(21(16-25)7-11-27)14-18-8-12-29-17-18/h3-6,8,12-13,17,21,27H,2,7,9-11,14-16H2,1H3 |
InChI-Schlüssel |
UEFMQICMWILKST-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)CN3CCN(C(C3)CCO)CC4=CSC=C4 |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)CN3CCN(C(C3)CCO)CC4=CSC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z,4E,6S,7S,8R,9R,10R)-10-[(1S,3S,4R,5S)-1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-3-yl]-7,9-dihydroxy-2,6,8-trimethylundeca-2,4-dienamide](/img/structure/B1255251.png)



![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1255256.png)


![(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1255264.png)
![N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide](/img/structure/B1255265.png)



![(2s,3s,4r,5r,6r)-5-Acetamido-6-[[[(2r,3s,4r,5r)-5-(2,4-Dioxopyrimidin-1-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-3,4-Dihydroxy-Oxane-2-Carboxylic Acid](/img/structure/B1255269.png)
